molecular formula C13H13NO2 B8701487 (S)-2-(Naphthalen-2-ylamino)propanoic acid CAS No. 62544-91-6

(S)-2-(Naphthalen-2-ylamino)propanoic acid

Cat. No.: B8701487
CAS No.: 62544-91-6
M. Wt: 215.25 g/mol
InChI Key: RWLSBXBFZHDHHX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Naphthalen-2-ylamino)propanoic acid is an aromatic amino acid derivative characterized by the presence of a naphthalene ring attached to the alpha carbon of L-alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-ylamino)propanoic acid typically involves the use of naphthalene derivatives and amino acids as starting materials. One common method is the condensation reaction between 2-naphthol and L-alanine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acetic acid or sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions involving 2-naphthol and other reagents. These reactions are designed to be efficient and scalable, allowing for the large-scale production of the compound. Microwave-assisted synthesis and other advanced techniques may also be utilized to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-ylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Naphthalen-2-ylamino)propanoic acid is unique due to its specific naphthalene substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62544-91-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-(naphthalen-2-ylamino)propanoic acid

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1

InChI Key

RWLSBXBFZHDHHX-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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